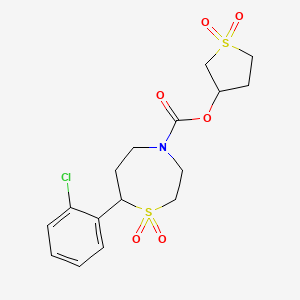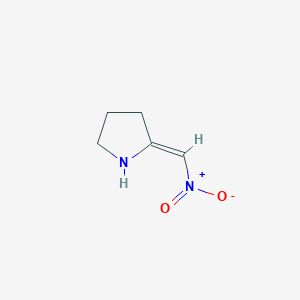
3-Nitro-4-(pyrrolidin-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-4-(pyrrolidin-1-yl)benzonitrile is an organic compound that belongs to the class of phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Synthesis Analysis
The synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives, which are structurally similar to this compound, has been reported . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring linked to a pyrrolidine ring through a CC or CN bond . The empirical formula is C11H12N2 , and the molecular weight is 172.23 .Applications De Recherche Scientifique
Mass-Spectrometric Study on Ion-Molecule Reactions
A mass-spectrometric study investigated the gas-phase ion-molecule reactions of CF3+ with nitrogen-containing benzene derivatives, including nitrobenzene and benzonitrile, highlighting the electrophilic addition and charge transfer processes. These reactions are essential for understanding the chemical behavior of nitrogen-containing aromatic compounds in various environments, providing insights into their reactivity and stability (Tsuji, Aizawa, Ujita, & Nishimura, 1995).
Synthesis and Characterization of Novel Complexes
Research into the synthesis and spectral studies of complexes derived from ligands with a pendant nitrile group, including benzonitrile derivatives, has contributed to the development of new materials with potential applications in catalysis and materials science. These studies offer a foundational understanding of the molecular structures and properties of these complexes (Sairem, Anna, Wang, Das, & Kollipara, 2012).
Metal(II) Complexes in Electrocatalysis
The synthesis and structural characterization of metal(II) complexes based on benzonitrile derivatives have shown significant electrocatalytic activity for the hydrogen evolution reaction (HER) from water. This research has implications for the development of efficient and sustainable energy conversion technologies (Gao, Gong, Zhang, Yang, Meng, Zhang, Yin, & Lin, 2014).
Novel Polyimides for Advanced Materials
The synthesis of novel polyimides derived from pyridine-containing dianhydrides, including benzonitrile derivatives, demonstrates the potential of these materials for high-performance applications due to their thermal stability, mechanical strength, and dielectric properties. This research contributes to the development of advanced materials for electronics and aerospace industries (Wang, Li, Ma, Zhang, & Gong, 2006).
Stability and Reactivity of Aryl Carbanions
A study on the stability of aryl carbanions derived from pyridine N-oxide and similar structures, including benzonitrile, provides insights into the role of resonance in stabilizing aryl anions. Understanding the stability and reactivity of these carbanions is crucial for designing new synthetic routes in organic chemistry (Koehn, Tran, Gronert, & Wu, 2010).
Safety and Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as 4-(pyrrolidin-1-yl)benzonitrile derivatives, have been synthesized as selective androgen receptor modulators (sarms) . The androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.
Mode of Action
It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The presence of the pyrrolidine ring and its spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the physicochemical properties of a compound, including its structure and the presence of functional groups, can significantly affect its interaction with the environment and its biological activity .
Propriétés
IUPAC Name |
3-nitro-4-pyrrolidin-1-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-8-9-3-4-10(11(7-9)14(15)16)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBKQXQQUQWJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-yl)prop-2-enenitrile](/img/structure/B2827497.png)


![3-[[12-(Azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid](/img/structure/B2827500.png)


![2-[(4-Methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2827508.png)

![Methyl 2-amino-2-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2827510.png)
![[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2827512.png)


![(E)-2-amino-N-butyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2827515.png)

